3-(4-Bromophenyl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole

Description

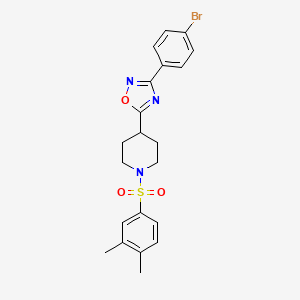

3-(4-Bromophenyl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-bromophenyl group and at position 5 with a piperidin-4-yl moiety bearing a 3,4-dimethylphenylsulfonyl group. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and ability to act as a bioisostere for esters or amides, making it valuable in medicinal chemistry.

Properties

IUPAC Name |

3-(4-bromophenyl)-5-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrN3O3S/c1-14-3-8-19(13-15(14)2)29(26,27)25-11-9-17(10-12-25)21-23-20(24-28-21)16-4-6-18(22)7-5-16/h3-8,13,17H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXONDIJRWGJEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-Bromophenyl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole is part of a class of compounds known for their diverse biological activities, particularly those containing the oxadiazole moiety. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The structure of the compound can be represented as follows:

This structure features a 1,2,4-oxadiazole ring which is often associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to possess broad-spectrum activity against bacteria and fungi. A study highlighted that oxadiazole derivatives demonstrated strong inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .

Anticancer Properties

Several studies have reported that oxadiazole derivatives exhibit anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells. For example, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models. The results indicated a promising potential for developing new anticancer agents .

Anti-inflammatory Effects

Compounds featuring the oxadiazole ring have also been studied for their anti-inflammatory properties. Research has shown that certain derivatives can inhibit key inflammatory mediators and enzymes involved in inflammatory pathways. This suggests that this compound may also possess similar activities .

Study 1: Antimicrobial Efficacy

In a comparative study of various oxadiazole derivatives, it was found that those with bromine substituents exhibited enhanced antibacterial activity compared to their non-brominated counterparts. This was attributed to the increased lipophilicity and ability to penetrate bacterial membranes more effectively .

Study 2: Anticancer Activity

A series of synthesized oxadiazole derivatives were tested for cytotoxicity against various cancer cell lines. The study revealed that compounds with piperidine substituents showed significant growth inhibition in breast cancer cells (MCF-7) with IC50 values in the micromolar range. This highlights the potential of this compound as a lead compound for further development .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Biological Activities

Research has indicated that compounds containing the oxadiazole moiety exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Several studies have shown that oxadiazole derivatives possess significant antibacterial and antifungal properties. For instance, modifications to the oxadiazole structure can enhance its efficacy against resistant strains of bacteria .

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : Compounds with oxadiazole structures have been evaluated for their anti-inflammatory properties, showing potential in treating conditions like arthritis and other inflammatory diseases .

Case Studies

A few notable case studies highlight the applications and effectiveness of this compound:

- Anticancer Study : A study published in Journal of Medicinal Chemistry explored a series of oxadiazole derivatives, including the target compound. It was found to inhibit cell proliferation in human cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range. Mechanistic studies suggested that it induces apoptosis through mitochondrial pathways .

- Antimicrobial Evaluation : In a comparative study assessing various oxadiazole derivatives against bacterial strains (e.g., E. coli and S. aureus), the compound exhibited significant activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of this compound in a rat model of paw edema. Results indicated a marked reduction in edema size compared to control groups, suggesting its utility in managing inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Anti-inflammatory Activity

Compounds IIIa (1-(4-bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one) and IIIb (1-(4-bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one) exhibit anti-inflammatory activity, suppressing carrageenan-induced paw edema by 59.5% and 61.9%, respectively, at 20 mg/kg. These compounds share the 4-bromophenyl motif with the target compound but differ in the oxadiazole substituents (chlorophenyl vs. dimethoxyphenyl) and the absence of a sulfonyl-piperidine group. The severity index (SI) values for IIIa (0.75) and IIIb (0.83) are lower than indomethacin (SI = 2.67), suggesting reduced toxicity compared to the reference drug .

Piperidine-Substituted 1,2,4-Oxadiazoles

- 5-(1-(4-Chlorophenyl)piperidin-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (6k) : This derivative has a 4-chlorophenyl group on both the oxadiazole and piperidine moieties. It exhibits a melting point of 110.7–113.7°C and a moderate synthesis yield (51.7%). The presence of chlorine atoms may enhance metabolic stability but reduce solubility compared to the target compound’s bromophenyl and dimethylphenylsulfonyl groups .

- 5-(1-(2-Chlorophenyl)piperidin-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole (6n) : Substitution at the piperidine’s 2-position with a chlorophenyl group and a p-tolyl group on the oxadiazole results in a higher melting point (121.8–124.7°C) but lower yield (33.8%). The steric hindrance from the 2-chlorophenyl group could impact binding affinity compared to the target compound’s 3,4-dimethylphenylsulfonyl substituent .

Sulfonyl-Piperidine Derivatives

- 4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine: This compound replaces the 3,4-dimethylphenylsulfonyl group with a thienylsulfonyl moiety.

- 5-(1-(4-Nitrophenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole-2-thiol (3) : The nitro group on the sulfonyl moiety increases electron-withdrawing effects, which could enhance reactivity but decrease metabolic stability relative to the dimethylphenyl group in the target compound .

MAO-B Inhibitors

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole selectively inhibits MAO-B (IC₅₀ = 0.036 μM) with minimal MAO-A activity. While structurally distinct due to the dichlorophenyl and indole groups, this highlights the oxadiazole scaffold’s versatility in targeting enzymes. The target compound’s sulfonyl-piperidine group may confer different selectivity profiles .

Spectroscopic Characterization

- The target compound’s ¹H NMR would likely show peaks for the piperidine protons (δ 1.5–3.5 ppm), sulfonyl-linked aromatic protons (δ 7.0–8.0 ppm), and oxadiazole protons. This aligns with data for 6k–6n , where piperidine protons appear as multiplet signals .

- FTIR spectra would feature C=N stretches (~1600 cm⁻¹) for the oxadiazole ring and S=O stretches (~1350–1150 cm⁻¹) for the sulfonyl group, consistent with .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.